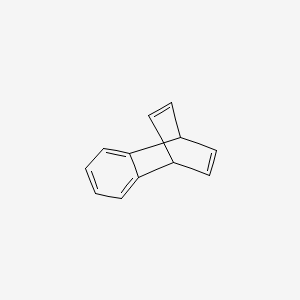
RCL T171204
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RCL T171204 is a chemical compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.2078 g/mol . It is also known as benzobarrelene or benzobicyclo[2.2.2]octatriene . This compound is characterized by its unique bicyclic structure, which consists of a naphthalene ring fused with an ethylene bridge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
RCL T171204 can be synthesized through the Diels-Alder reaction of perchlorobenzene . The procedure involves the following steps:
Tetrachlorobenzobarrelene Formation: Hexachlorobenzene is reacted with n-butyllithium in dry diethyl ether at low temperatures (-72°C to -78°C) to form pentachlorophenyllithium. This intermediate is then reacted with dry, thiophene-free benzene to form tetrachlorobenzobarrelene.
Benzobarrelene Formation: Tetrachlorobenzobarrelene is then reduced using sodium wire in dry tetrahydrofuran under reflux conditions, followed by the addition of tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
RCL T171204 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions
Oxidation: Sulphuric acid is commonly used as a reagent for oxidation reactions.
Reduction: Sodium wire and tetrahydrofuran are used for reduction reactions.
Substitution: Strong acids like sulphuric acid are used for substitution reactions
Major Products Formed
Reduction: Various hydrocarbon derivatives.
Substitution: Different substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
RCL T171204 has several scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and rearrangement reactions.
Medicine: Research into its potential use as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of advanced materials and polymers
Wirkmechanismus
The mechanism of action of RCL T171204 involves its ability to undergo rearrangement reactions. These reactions often proceed through the formation of cationic intermediates, which then rearrange to form various products. The molecular targets and pathways involved in these reactions include the formation of carbonyl compounds and other rearranged products .
Vergleich Mit ähnlichen Verbindungen
RCL T171204 is unique due to its bicyclic structure and the presence of an ethylene bridge. Similar compounds include:
1,4-Ethanonaphthalene, 1,4-dihydro-: This compound has a similar structure but with different substituents, leading to different chemical properties.
Benzobicyclo[2.2.2]octatriene: Another name for this compound, highlighting its structural uniqueness.
These similar compounds share some chemical properties but differ in their reactivity and applications, making this compound a distinct and valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
7322-47-6 |
|---|---|
Molekularformel |
C12H10 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
tricyclo[6.2.2.02,7]dodeca-2,4,6,9,11-pentaene |
InChI |
InChI=1S/C12H10/c1-2-4-12-10-7-5-9(6-8-10)11(12)3-1/h1-10H |
InChI-Schlüssel |
HQFAAEWHTFVMMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
Kanonische SMILES |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


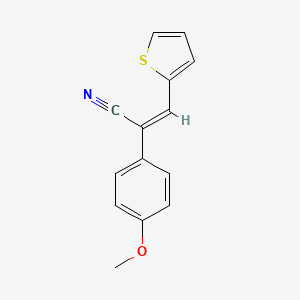
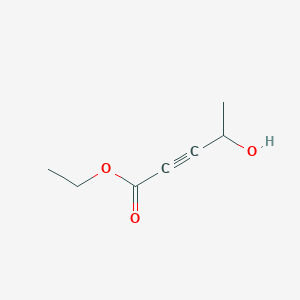
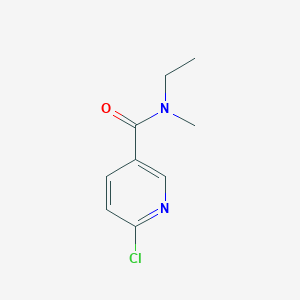

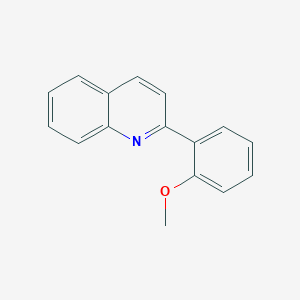
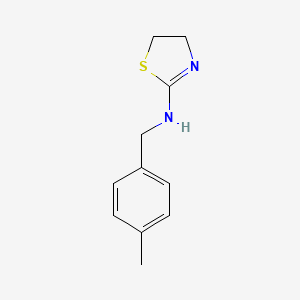
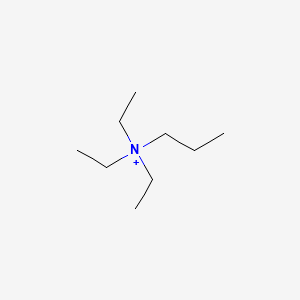
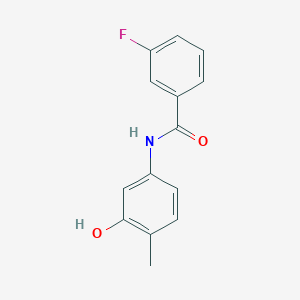
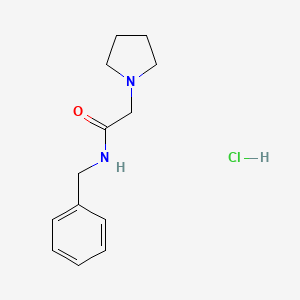
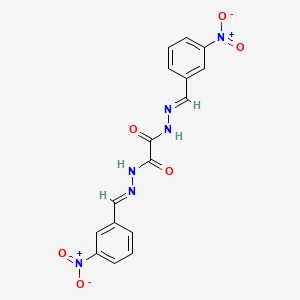
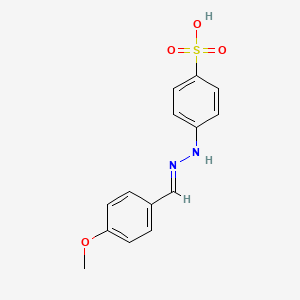
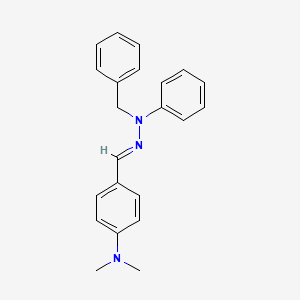
![1,3-Bis[(E)-naphthalen-1-ylmethylideneamino]urea](/img/structure/B1660153.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde](/img/structure/B1660154.png)
